molecular formula C13H18N2O B1489698 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol CAS No. 1258306-15-8

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Cat. No. B1489698
M. Wt: 218.29 g/mol
InChI Key: WQNCRYFKCKUWRI-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C13H18N2O . Its molecular weight is 218.29 g/mol .


Molecular Structure Analysis

The InChI code for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is 1S/C13H18N2O/c16-12-8-11 (9-4-2-1-3-5-9)14-13 (15-12)10-6-7-10/h8-10H,1-7H2, (H,14,15,16) .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol are not available in the web search results .

Scientific Research Applications

Synthetic Chemistry Applications

Efficient Synthesis Methods : Researchers have developed efficient synthetic methods for compounds structurally related to 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol. For instance, the phosphomolybdic acid promoted Kabachnik–Fields reaction allows for the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating a method for generating compounds with potential applications in various chemical industries (P. S. Reddy et al., 2014).

Unexpected Reaction Products : Studies on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under specific conditions have led to the discovery of unexpected products, revealing complex reaction pathways and potential for new compound synthesis (R. Rusnac et al., 2020).

Material Science and Pharmacology

Structural and Theoretical Insights : The synthesis and crystal exploration of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have provided valuable insights into their structural stabilities and theoretical properties, which could have implications for designing materials with specific properties (Akbar Ali et al., 2021).

Enantioselective Synthesis : New cyclohexyl-based chiral auxiliaries have been used for the enantioselective synthesis of α-hydroxy acids, highlighting the role of cyclohexyl derivatives in synthesizing optically active compounds (D. Basavaiah et al., 1995).

Environmental and Biological Studies

Antimicrobial and Antioxidant Activity : Certain cyclohexyl and pyrimidin derivatives have shown moderate antifungal and antioxidant activities, suggesting their potential applications in developing new antibacterial and antifungal agents (Maria Botnaru et al., 2020).

Safety And Hazards

The safety and hazard information for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is not available in the web search results .

properties

IUPAC Name

4-cyclohexyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-8-11(9-4-2-1-3-5-9)14-13(15-12)10-6-7-10/h8-10H,1-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCRYFKCKUWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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